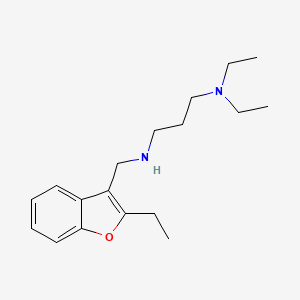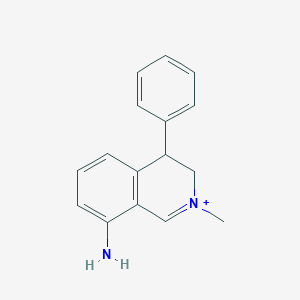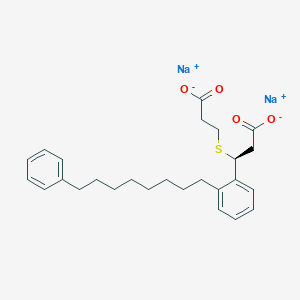
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: The benzene ring is chlorinated to introduce the chloro substituent.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Amidation: The benzamide core is formed by reacting with an appropriate amine.
Side Chain Introduction: The cyclopropylmethylaminoethyl side chain is introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can yield various substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for its biological activity. The methoxy group can enhance its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-Amino-2-(benzyloxy)-5-chloro-N-(2-(diethylamino)ethyl)benzamide
Uniqueness
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- is unique due to the presence of the cyclopropylmethylaminoethyl side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s stability, binding affinity, and specificity towards its molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
126105-17-7 |
|---|---|
Fórmula molecular |
C14H20ClN3O2 |
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20ClN3O2/c1-18(9-3-4-9)6-5-17-14(19)10-7-11(15)12(16)8-13(10)20-2/h7-9H,3-6,16H2,1-2H3,(H,17,19) |
Clave InChI |
HBWNVHHLPLJDRF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















